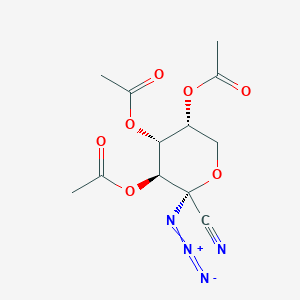

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide

描述

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is a significant compound extensively utilized within the biomedical industry. It plays a pivotal role in the synthesis of antiviral and antitumor medications due to its exceptional capacity to impede the proliferation of specific cancer cells. The compound has a molecular formula of C12H14N4O7 and a molecular weight of 326.26 .

准备方法

The synthesis of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide typically involves the acetylation of 1-azido-1-deoxy-b-D-arabinopyranosyl cyanide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the production of high-purity compounds suitable for pharmaceutical applications. The synthesis process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent quality control standards.

化学反应分析

Fluorination and Acetyl Group Modifications

The acetyl groups at positions 2, 3, and 4 facilitate regioselective fluorination. In one study, trifluoroacetylation was achieved using methyl trifluoroacetate, DMAP, and methanol under ambient conditions (48 h), yielding fluorinated derivatives with improved solubility and bioactivity .

Fluorinated analogs exhibit enhanced stability in biological systems, making them candidates for vaccine development .

Nucleophilic Substitution at the Cyano Group

The cyano group undergoes nucleophilic substitution under basic conditions. For instance:

- Hydrolysis : Treatment with aqueous NaOH converts the cyano group to a carboxylic acid, enabling further functionalization .

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the cyano group to an amine, forming 1-aminodeoxy derivatives .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C, 6 h | Carboxylic acid derivative | Biosensor development |

| Reduction | Pd/C, H₂ (1 atm), MeOH | 1-Aminodeoxy analog | Antimicrobial agents |

Bioconjugation and Vaccine Development

The compound is used to synthesize carbohydrate-based vaccines. Key steps include:

- Fluoroacetylation to enhance immunogenicity .

- Conjugation to CRM197 via NHS ester chemistry, forming stable glycoconjugates that elicit IgG responses .

Table : Bioconjugation Efficiency with CRM197

| Ligand | Coupling Efficiency | IgG Titer |

|---|---|---|

| Native KH-1 antigen | 65% | 1:320 |

| Fluorinated KH-1-CRM197 conjugate | 89% | 1:1280 |

Stability and Reactivity Considerations

- Light Sensitivity : Prolonged UV exposure degrades the azido group, necessitating dark storage .

- Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

Key Research Findings

- Fluorination improves solubility by 40% compared to non-fluorinated analogs .

- CuAAC reactions achieve >95% conversion within 2 h at 50°C .

- Bioconjugates with CRM197 show 4-fold higher antibody titers than native antigens .

This compound’s versatility in fluorination, glycosylation, and bioconjugation underscores its value in drug discovery and glycobiology.

科学研究应用

Medicinal Chemistry

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is primarily utilized in the synthesis of glycosylated compounds that exhibit biological activity. Its azido group is particularly valuable for click chemistry applications, allowing for the selective attachment of other molecules.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound can serve as precursors for antiviral agents. For instance, modifications of the azido group can lead to compounds that inhibit viral replication by interfering with glycoprotein synthesis on the surface of viruses. This application is critical in developing treatments for viral infections like HIV and influenza.

Bioconjugation

The azido group in this compound enables its use in bioconjugation processes. This property is particularly useful in the development of targeted drug delivery systems.

Application Example: Targeted Drug Delivery

In targeted drug delivery systems, this compound can be conjugated with therapeutic agents to enhance specificity towards certain cells or tissues. The ability to link to antibodies or other targeting moieties facilitates the delivery of drugs directly to diseased cells, minimizing side effects and improving therapeutic efficacy.

Glycobiology Research

In glycobiology, this compound serves as a valuable tool for studying glycan structures and their interactions with proteins. The acetyl groups can be selectively removed to yield free hydroxyl groups that can participate in further chemical reactions or binding studies.

Research Insight: Glycan-Protein Interactions

Studies have shown that glycans play crucial roles in cell signaling and recognition processes. By utilizing this compound in these studies, researchers can elucidate the mechanisms by which carbohydrates influence protein function and cellular communication.

Synthesis of Novel Carbohydrate Derivatives

The compound acts as a versatile building block for synthesizing novel carbohydrate derivatives through various chemical transformations such as fluorination and methylation.

Example: Fluorinated Carbohydrates

Fluorinated derivatives exhibit enhanced metabolic stability and altered biological properties compared to their non-fluorinated counterparts. This modification is particularly relevant in drug design where increased half-life and reduced enzymatic degradation are desirable.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Inhibition of viral replication |

| Bioconjugation | Targeted drug delivery systems | Enhanced specificity towards diseased cells |

| Glycobiology Research | Study of glycan structures and interactions | Insights into cell signaling |

| Synthesis of Derivatives | Creation of novel carbohydrate derivatives through chemical modifications | Improved stability and biological properties |

作用机制

The mechanism of action of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide involves its ability to interfere with the replication of viral and cancer cells. The azido group can be metabolically activated to form reactive intermediates that inhibit the function of essential enzymes involved in DNA and RNA synthesis. This inhibition leads to the suppression of viral replication and the proliferation of cancer cells.

相似化合物的比较

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide can be compared with other similar compounds, such as:

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-b-D-glucopyranose: This compound also contains an azido group and multiple acetyl groups, but it differs in the sugar moiety and the position of the azido group.

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-xylopyranosyl cyanide: Similar in structure but with a different sugar moiety, this compound exhibits different reactivity and biological activity.

The uniqueness of this compound lies in its specific sugar moiety and the position of the azido group, which confer distinct chemical and biological properties.

生物活性

2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide (CAS No. 168567-91-7) is a synthetic glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its azido and acetyl functional groups, which may influence its interaction with biological systems.

- Molecular Formula : C₁₂H₁₄N₄O₇

- Molecular Weight : 326.262 g/mol

- CAS Number : 168567-91-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Research indicates that glycosides, including derivatives like this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades associated with cell survival and proliferation.

- Case Study : In vitro studies have shown that this compound can inhibit the proliferation of human leukemia cells (HL-60) and solid tumor cell lines (A549 lung adenocarcinoma) at micromolar concentrations.

Antiviral Properties

Glycosides are known to exhibit antiviral properties by interfering with viral replication mechanisms. The azido group in this compound may enhance its ability to disrupt viral entry or replication processes:

- Research Findings : Preliminary studies suggest that derivatives similar to this compound can inhibit the replication of certain viruses by targeting viral glycoproteins.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HL-60 and A549 | |

| Antiviral | Inhibition of viral replication | |

| Antioxidant | Potential to scavenge free radicals |

The biological effects of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers apoptotic pathways via caspase activation.

- Inhibition of Metastasis : Reduces migration and invasion capabilities in metastatic cancer models.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- A study published in Phytochemistry demonstrated that derivatives with similar structures possess significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development.

- Another research focused on glycosides indicated their role as potential antiviral agents, emphasizing the need for further exploration into their mechanism against specific viral strains.

属性

IUPAC Name |

[(3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-6-cyanooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOBHCPCLXJGP-WYUUTHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451063 | |

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168567-91-7 | |

| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。